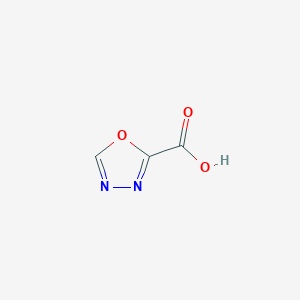

1,3,4-Oxadiazole-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,4-oxadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c6-3(7)2-5-4-1-8-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZPQJVSAQBAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624665 | |

| Record name | 1,3,4-Oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944907-12-4 | |

| Record name | 1,3,4-Oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for 1,3,4 Oxadiazole 2 Carboxylic Acid and Its Derivatives

Established Cyclization Approaches to the 1,3,4-Oxadiazole (B1194373) Ring System

One of the most fundamental and widely employed methods for synthesizing the 1,3,4-oxadiazole ring is the cyclodehydration of N,N′-diacylhydrazines. researchgate.netnih.govmdpi.com This intramolecular condensation reaction involves the removal of a water molecule from the diacylhydrazine precursor to form the stable five-membered oxadiazole ring. The efficacy of this transformation is heavily reliant on the choice of the dehydrating agent, which must be powerful enough to facilitate the reaction, often under harsh conditions. ipindexing.com A variety of reagents have been established for this purpose, each with distinct mechanisms and applications. mdpi.comnih.gov

The conversion of N,N′-diacylhydrazines into 2,5-disubstituted 1,3,4-oxadiazoles is a cornerstone of heterocyclic synthesis. nih.gov This approach is versatile, allowing for the introduction of various substituents at the 2- and 5-positions of the oxadiazole ring, depending on the acyl groups of the starting hydrazine (B178648). The reaction is typically promoted by strong dehydrating agents that activate the carbonyl oxygen, facilitating intramolecular nucleophilic attack by the second amide nitrogen, followed by elimination of water. ipindexing.commasterorganicchemistry.com

Phosphoryl chloride (POCl₃) is one of the most conventional and efficient reagents for the cyclodehydration of N,N′-diacylhydrazines. ipindexing.comnih.govnih.gov It often serves as both the reagent and the solvent, with reactions typically conducted at reflux. nih.gov The mechanism involves the activation of a carbonyl group by POCl₃, forming a reactive intermediate. This facilitates an intramolecular cyclization, followed by elimination to yield the 1,3,4-oxadiazole ring. researchgate.netnih.gov POCl₃ is particularly effective for synthesizing a wide array of 2,5-disubstituted 1,3,4-oxadiazoles from the corresponding diacylhydrazines, which are themselves prepared from acid hydrazides and substituted acids. nih.govnih.gov The use of POCl₃ is a common strategy for preparing derivatives that may serve as intermediates for more complex molecules. nih.gov

Table 1: Examples of POCl₃ Mediated Cyclodehydration

| Starting Material (Diacylhydrazine Precursor) | Conditions | Product | Yield (%) | Reference(s) |

| N'-(4-chlorobenzoyl)-4-hydroxybenzohydrazide | POCl₃, reflux, 6-7 hours | 2-(4-chlorophenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazole | Not specified | nih.gov |

| Hydrazide and substituted acids | POCl₃ (reagent and solvent) | 2,5-disubstituted 1,3,4-oxadiazole derivatives | Excellent | nih.gov |

| Aromatic hydrazides and aromatic acids | POCl₃ | 2,5-disubstituted 1,3,4-oxadiazoles | Not specified | jchemrev.com |

Polyphosphoric acid (PPA) is another powerful dehydrating agent widely used for the synthesis of 1,3,4-oxadiazoles via the cyclization of N,N'-diacylhydrazines. mdpi.comnih.gov PPA-mediated condensation is often considered a convenient route that produces products of high purity. researchgate.net The reaction typically requires elevated temperatures, with PPA acting as both a catalyst and a solvent. researchgate.net For instance, the synthesis of poly(4,4′-diphenylether-1,3,4-oxadiazole) is achieved through the polycondensation of 4,4′-diphenylether dicarboxylic acid and hydrazine sulfate (B86663) in PPA at temperatures up to 160°C. researchgate.net In other cases, symmetric and unsymmetric 1,3,4-oxadiazoles have been synthesized from hydrazine hydrate (B1144303) and acylating agents in PPA with excellent yields. organic-chemistry.org The strong acidic and dehydrating nature of PPA facilitates the intramolecular cyclization necessary for the oxadiazole ring formation. researchgate.net

Table 2: Examples of PPA Mediated Cyclization

| Starting Material | Conditions | Product | Yield (%) | Reference(s) |

| 2-Acyl-4,5-dichloropyridazin-3-ones and Hydrazine Hydrate | PPA, heat | Symmetric and unsymmetric 1,3,4-oxadiazoles | Excellent | organic-chemistry.org |

| 4,4′-Diphenylether dicarboxylic acid and Hydrazine Sulfate | PPA, up to 160°C | Poly(4,4′-diphenylether-1,3,4-oxadiazole) | High | researchgate.net |

| Nitroalkanes and Semicarbazides | PPA | 2-Amino-1,3,4-oxadiazoles | Good | researchgate.net |

Thionyl chloride (SOCl₂) is a well-established reagent for the dehydrative cyclization of N,N′-diacylhydrazines to form 1,3,4-oxadiazoles. mdpi.comnih.govnih.gov This method is valued for its effectiveness in producing high yields of the desired heterocyclic products. nih.gov The reaction proceeds by treating the diacylhydrazine with thionyl chloride, often under reflux conditions. google.com For example, various 1-aryl-4-(5-aryl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one derivatives were synthesized from the corresponding acid hydrazides in high yields using SOCl₂. nih.gov The addition of a catalytic amount of dimethylformamide (DMF) can sometimes be used, as seen in the preparation of an intermediate acid chloride, which is then further reacted. google.com

Table 3: Examples of SOCl₂ Mediated Cyclization

| Starting Material | Conditions | Product | Yield (%) | Reference(s) |

| N,N'-Diacylhydrazines | SOCl₂ | 2,5-disubstituted-1,3,4-oxadiazoles | High | nih.gov |

| 1-(5-(t-butyl)-1,3,4-oxadiazol-2-yl)-3-methyl-2-(methoxyimino)butanoic acid | SOCl₂, Dimethylformamide (cat.), reflux | Corresponding acid chloride | Not specified | google.com |

Trifluoromethanesulfonic anhydride (B1165640), commonly known as triflic anhydride ((CF₃SO₂)₂O), serves as a potent reagent for promoting the cyclization of diacylhydrazines under mild conditions. mdpi.comtandfonline.com This method presents a safer alternative to hazardous reagents like POCl₃. openmedicinalchemistryjournal.com The reaction is typically carried out in a solvent like dichloromethane (B109758), buffered with a base such as pyridine (B92270), at temperatures ranging from -10 °C to ambient. tandfonline.com This approach is compatible with acid-sensitive functional groups and avoids the formation of undesirable by-products like triphenylphosphine (B44618) oxide. tandfonline.comopenmedicinalchemistryjournal.com The synthesis of 2,5-bisphenyl-1,3,4-oxadiazoles has been successfully achieved using triflic anhydride, where the intermediate N,N′-diacylhydrazine is dissolved in dichloromethane with pyridine as a basic catalyst. mdpi.com Yields for this method are generally high, ranging from 70-95%. tandfonline.com

Table 4: Research Findings on Triflic Anhydride Mediated Cyclization

| Starting Material (N,N'-Diacylhydrazine) | Conditions | Product | Yield (%) | Reference(s) |

| Various diacylhydrazines | (CF₃SO₂)₂O, Pyridine, Dichloromethane, -10 °C to RT | 2,5-disubstituted 1,3,4-oxadiazoles | 70-95 | tandfonline.com |

| N,N′-dibenzoylhydrazine | (CF₃SO₂)₂O, Pyridine, Dichloromethane | 2,5-diphenyl-1,3,4-oxadiazole | Not specified | mdpi.com |

| Diacylhydrazines | Triflic anhydride, Triphenylphosphine oxide | 2,5-disubstituted-1,3,4-oxadiazoles | 26-96 | openmedicinalchemistryjournal.com |

Phosphorus pentoxide (P₂O₅) is a powerful dehydrating agent that can be used for the cyclization of N,N′-diacylhydrazines to form 1,3,4-oxadiazoles. mdpi.comnih.gov As a very strong dehydrating agent, it effectively removes water to drive the reaction towards the formation of the heterocyclic ring. youtube.com The reaction conditions often involve heating the diacylhydrazine with P₂O₅. mdpi.com While effective, the use of P₂O₅ can sometimes be associated with harsh reaction conditions. It is also used in the preparation of other dehydrating agents; for example, trifluoromethanesulfonic anhydride can be prepared by reacting trifluoromethanesulfonic acid with phosphorus pentoxide. orgsyn.org

Table 5: Examples of P₂O₅ Mediated Dehydrative Cyclizations

| Starting Material | Conditions | Product | Yield (%) | Reference(s) |

| N,N′-diacylhydrazines | P₂O₅, heat | 1,3,4-oxadiazole derivatives | Not specified | mdpi.com |

| Trifluoromethanesulfonic acid | P₂O₅, room temp then heat | Trifluoromethanesulfonic anhydride | 83-91 | orgsyn.org |

Cyclodehydration of N,N′-Diacylhydrazines

Sulfuric Acid (H2SO4) Catalyzed Cyclizations

The use of strong protic acids, such as sulfuric acid (H2SO4), represents a conventional and widely employed method for the synthesis of 1,3,4-oxadiazoles. This approach typically involves the dehydrative cyclization of 1,2-diacylhydrazines. sci-hub.catnih.gov While effective, this method often requires harsh reaction conditions, including elevated temperatures, which can limit its applicability with sensitive substrates. nih.gov

The general mechanism involves the protonation of one of the carbonyl groups of the diacylhydrazine by sulfuric acid, which enhances its electrophilicity. The lone pair of the other amide nitrogen then attacks the protonated carbonyl carbon, initiating the cyclization. Subsequent dehydration, facilitated by the strong dehydrating nature of concentrated sulfuric acid, leads to the formation of the aromatic 1,3,4-oxadiazole ring.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Reference |

| 1,2-Diacylhydrazine | - | H2SO4 | High Temperature | 2,5-Disubstituted-1,3,4-oxadiazole | sci-hub.catnih.gov |

| N'-(2-chloroacetyl)-3-hydroxybenzohydrazide | - | H2SO4 | - | 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol | acs.org |

Utilizing the Burgess Reagent for Cyclodehydration

A milder alternative to traditional strong acid catalysis is the use of the Burgess reagent, methyl N-(triethylammoniumsulphonyl)carbamate. iisc.ac.in This reagent is particularly effective for the cyclodehydration of 1,2-diacylhydrazines to form 1,3,4-oxadiazoles under neutral and often milder conditions. sci-hub.catatlanchimpharma.com The Burgess reagent has been successfully employed in the synthesis of various 1,3,4-oxadiazole derivatives, including those with potential applications as malarial plasmepsin inhibitors. atlanchimpharma.com

The reaction proceeds through the formation of an intermediate by the reaction of the diacylhydrazine with the Burgess reagent, which then undergoes an intramolecular cyclization and elimination to yield the oxadiazole. The use of a polymer-supported version of the Burgess reagent has been shown to improve reaction yields and facilitate purification, especially when combined with microwave irradiation, which can dramatically reduce reaction times. sci-hub.catiisc.ac.in

| Reactant | Reagent | Conditions | Yield | Reference |

| 1,2-Diacylhydrazine | Burgess Reagent | THF, Microwave | High | sci-hub.cat |

| N′-(2-chloroacetyl)-3-hydroxybenzohydrazide | Burgess Reagent (1.5 equiv) | Dioxane, 100 °C, 24 h | 76% | acs.org |

| 1,2-Diacylhydrazines | Polymer-supported Burgess reagent | THF, Microwave (2 min, 100 W) | High | sci-hub.cat |

Cyclization Reactions of Acid Hydrazides with Carboxylic Acids or Acid Chlorides

A common and versatile strategy for constructing the 1,3,4-oxadiazole ring involves the reaction of acid hydrazides with either carboxylic acids or acid chlorides. researchgate.netnih.govipindexing.com This two-step process first involves the formation of a 1,2-diacylhydrazine intermediate, which is then subjected to cyclodehydration. nih.gov

When using carboxylic acids, a coupling agent is often required to facilitate the initial acylation of the acid hydrazide. The subsequent cyclization of the resulting diacylhydrazine is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or polyphosphoric acid. researchgate.netnih.gov

The use of acid chlorides provides a more direct route to the diacylhydrazine intermediate, as they are more reactive acylating agents than carboxylic acids. The subsequent cyclization is then carried out using similar dehydrating agents. researchgate.netbiointerfaceresearch.com This method is widely used for the synthesis of both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles.

| Reactant 1 | Reactant 2 | Dehydrating Agent | Product | Reference |

| Acid Hydrazide | Carboxylic Acid | Various | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.netnih.govipindexing.com |

| Acid Hydrazide | Acid Chloride | POCl3, SOCl2, etc. | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.netbiointerfaceresearch.com |

| Dihydrazides of naphthalene-2,6(7)-dicarboxylic acids | 2-Naphtoyl chloride | POCl3 | Polycyclic naphthalene-containing 1,3,4-oxadiazoles | biointerfaceresearch.com |

Oxidative Cyclization Protocols for N-Acylhydrazones

Oxidative cyclization of N-acylhydrazones presents an important alternative to dehydrative methods for the synthesis of 1,3,4-oxadiazoles. nih.gov This approach involves the formation of an N-acylhydrazone, typically by the condensation of an acid hydrazide with an aldehyde, followed by an oxidation-induced cyclization. biointerfaceresearch.com A variety of oxidizing agents have been developed for this transformation.

Iodine-Mediated Oxidative Cyclization (e.g., I2/HgO Systems)

Molecular iodine has emerged as a practical and transition-metal-free reagent for the oxidative cyclization of N-acylhydrazones to 1,3,4-oxadiazoles. acs.org The reaction is typically carried out in the presence of a base, such as potassium carbonate. nih.govorganic-chemistry.org This method is efficient and can be performed on a scalable fashion, even with crude acylhydrazone substrates. organic-chemistry.org In some cases, iodine is used in catalytic amounts in the presence of an oxidant like hydrogen peroxide, making the process more environmentally benign. researchgate.net The reaction is believed to proceed through an iodine-mediated C-O bond formation. acs.org

| Substrate | Reagents | Conditions | Product | Reference |

| N-Acylhydrazone | I2, K2CO3 | - | 2,5-Disubstituted-1,3,4-oxadiazole | acs.orgorganic-chemistry.org |

| N-Aroylhydrazones/N-Acetylhydrazones | Catalytic I2, H2O2 | Room Temperature | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.net |

| Aroylhydrazide, Acetonitrile | I2 | - | Disubstituted 1,3,4-oxadiazoles | nih.gov |

Bromine (Br2) and Sodium Acetate (NaOAc) for Oxidative Cyclization

The use of bromine in acetic acid, often in the presence of a buffer like sodium acetate, is a well-established method for the oxidative cyclization of N-acylhydrazones. nih.govbiointerfaceresearch.com This approach is particularly useful for the synthesis of a variety of 1,3,4-oxadiazole derivatives. The reaction involves the electrophilic addition of bromine to the hydrazone, which initiates the cyclization process, followed by the elimination of hydrogen bromide to yield the aromatic oxadiazole ring.

| Substrate | Reagents | Product | Reference |

| N-Acylhydrazone | Br2, Acetic Acid, NaOAc | 1,3,4-Oxadiazole derivative | nih.gov |

| Semicarbazones | Br2, Acetic Acid | 5-Substituted-1,3,4-oxadiazol-2-amines | nih.gov |

Cerium Ammonium (B1175870) Nitrate (B79036) (CAN) in Oxidative Cyclizations

Cerium (IV) ammonium nitrate (CAN) is a versatile and powerful oxidizing agent that has been employed in the synthesis of 1,3,4-oxadiazoles through the oxidative cyclization of N-acylhydrazones. researchgate.netnih.gov CAN is known to be an effective single-electron transfer reagent. nih.gov The reaction likely proceeds via the oxidation of the N-acylhydrazone to a radical cation, which then undergoes cyclization and further oxidation to afford the 1,3,4-oxadiazole. This method offers an alternative to other strong oxidants for achieving this transformation. nih.gov

| Substrate | Oxidant | Product | Reference |

| N-Acylhydrazone | Cerium Ammonium Nitrate (CAN) | 1,3,4-Oxadiazole | researchgate.netnih.gov |

| Dimethyl 4-pentenylmalonate | Cerium Ammonium Nitrate (CAN) | Cyclized product | researchgate.net |

Chloramine-T Induced Oxidative Cyclization Pathways

A prominent method for synthesizing 1,3,4-oxadiazole derivatives involves the oxidative cyclization of N-acylhydrazones, where Chloramine-T has proven to be a potent and effective oxidizing agent. orientjchem.orgnih.gov This pathway provides a valuable route to 2,5-disubstituted 1,3,4-oxadiazoles. The general process begins with the formation of N-acylhydrazones (also known as Schiff's bases) by reacting acid hydrazides with various substituted aldehydes. orientjchem.orgresearchgate.net These intermediates then undergo selective oxidative cyclization facilitated by Chloramine-T to yield the target 1,3,4-oxadiazole ring. orientjchem.orgresearchgate.net

The reaction is versatile and has been successfully applied to synthesize a variety of derivatives. orientjchem.org For instance, N-acylhydrazones treated with Chloramine-T can undergo cyclization to form 1,3,4-disubstituted oxadiazoles (B1248032). nih.gov This method has also been adapted for use with microwave irradiation, which can accelerate the reaction. jchemrev.com The use of Chloramine-T is one of several oxidative strategies available for the cyclization of N-acylhydrazones, alongside other reagents like potassium permanganate, ceric ammonium nitrate, and hypervalent iodine reagents. mdpi.comresearchgate.net The reaction mechanism is believed to involve the interaction of the enol anion of the aldehyde precursor with Chloramine-T. researchgate.net

Table 1: Examples of Chloramine-T Induced Oxidative Cyclization

| Starting Material | Reagent | Product Type | Reference |

| INH hydrazones (3a-3j) | Chloramine-T | 2,5-disubstituted 1,3,4-oxadiazoles (4a-4j) | orientjchem.org |

| N-acylhydrazone (71) | Chloramine-T | 2-(anthracen-9-yl)-5-(p-tolyl)-1,3,4-oxadiazole (72) | nih.gov |

| N-acylhydrazones (73) | Chloramine-T (Microwave) | 1,3,4-disubstituted oxadiazoles (74) | nih.govjchemrev.com |

| Schiff's bases (2a-j) | Chloramine-T | 1,3,4-oxadiazoles (3a-j) | researchgate.net |

Iron(III) Chloride (FeCl3) Catalyzed Oxidations

Iron(III) chloride (FeCl3) serves as an inexpensive and mild oxidizing agent for various organic transformations, including the synthesis of heterocyclic compounds. rsc.org While its primary application is in oxidative C-C couplings, it has also been noted as a reagent for the synthesis of 1,3,4-oxadiazoles through oxidative cyclization. researchgate.netrsc.org The synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives can be achieved through the oxidative cyclization of aroyl hydrazones, a reaction that can be catalyzed by a cationic Fe(III)/TEMPO system in the presence of oxygen. organic-chemistry.org This method is valued for its broad substrate scope and good tolerance of various functional groups. organic-chemistry.org As a Lewis acid, FeCl3 can activate organic substrates, and it has been employed in numerous reactions to create new bonds within complex molecules. nih.gov

Table 2: Iron(III) Catalyzed Oxidative Cyclization

| Starting Material | Catalyst/Reagent | Product Type | Key Features | Reference |

| Aroyl hydrazones | Cationic Fe(III)/TEMPO, O2 | 2,5-disubstituted 1,3,4-oxadiazoles | High yields, good functional-group tolerance | organic-chemistry.org |

| N-Acylhydrazones | FeCl3 | 1,3,4-oxadiazoles | Listed as a potential oxidizing agent | researchgate.net |

Application of Hypervalent Iodine Reagents

Hypervalent iodine reagents are versatile and mild oxidizing agents widely used in modern organic synthesis, including the formation of 1,3,4-oxadiazole rings. mdpi.com These reagents facilitate the oxidative cyclization of various precursors under gentle conditions. mdpi.comnih.gov One common approach involves the reaction of N'-arylidene acetohydrazides, which provides substituted 1,3,4-oxadiazoles in good yields. organic-chemistry.org

Another strategy employs a photoredox-catalyzed decarboxylative cyclization between commercially available α-oxocarboxylic acids and a hypervalent iodine(III) reagent to produce 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org Furthermore, a visible-light-induced [3 + 2] cycloaddition of a hypervalent iodine(III) reagent with α-ketoacids can construct 5-CF3-1,3,4-oxadiazoles without the need for a photocatalyst or metal additive. organic-chemistry.org Reagents such as 2-iodoxybenzoic acid (IBX) have been utilized to prepare 2-amino-1,3,4-oxadiazoles from the corresponding semicarbazides under mild conditions. nih.gov

Table 3: Synthesis of 1,3,4-Oxadiazoles Using Hypervalent Iodine Reagents

| Precursor | Hypervalent Iodine Reagent | Reaction Type | Product | Reference |

| N'-arylidene acetohydrazides | Not specified | Oxidative Cyclization | Substituted 1,3,4-oxadiazoles | organic-chemistry.org |

| α-oxocarboxylic acids | Iodine(III) reagent | Photoredox-catalyzed decarboxylative cyclization | 2,5-disubstituted 1,3,4-oxadiazoles | organic-chemistry.org |

| Acylsemicarbazides | 2-Iodoxybenzoic acid (IBX) | Oxidative Cyclization | 2-amino-1,3,4-oxadiazoles | nih.gov |

| Aryl glyoxal (B1671930) and hydrazides | 2-Iodoxybenzoic acid/TEAB | Oxidative cyclization of in situ generated hydrazide-hydrazones | α-keto-1,3,4-oxadiazoles | organic-chemistry.org |

Cyclization Reactions Involving Acylthiosemicarbazides

Acylthiosemicarbazides are valuable precursors for the synthesis of 2-amino-substituted 1,3,4-oxadiazoles. nih.govnih.gov These reactions typically proceed via an oxidative cyclodesulfurization mechanism. A common method involves using iodine in the presence of a base, such as sodium hydroxide (B78521) in ethanol, to facilitate the cyclization. nih.govmdpi.com This approach has been used to synthesize compounds like 5-((naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine from its corresponding acylthiosemicarbazide precursor. nih.govjchemrev.com

Other oxidizing agents can also be employed. For example, potassium iodate (B108269) in water has been used for the direct oxidation of acylthiosemicarbazides, affording a wide range of 2-acylamino-substituted 1,3,4-oxadiazoles in moderate to excellent yields with short reaction times. nih.gov Additionally, 1,3-dibromo-5,5-dimethylhydantoin (B127087) has been reported as an effective and inexpensive oxidizing agent for the cyclization of acylthiosemicarbazides to yield 5-aryl-2-amino-1,3,4-oxadiazoles. nih.govresearchgate.net Reagents like tosyl chloride can also mediate the cyclization of acylthiosemicarbazides, often providing higher yields compared to their acylsemicarbazide counterparts. nih.gov

Table 4: Cyclization of Acylthiosemicarbazides to 1,3,4-Oxadiazoles

| Precursor Type | Oxidizing/Mediating Agent | Product Type | Reference |

| Acylthiosemicarbazide | Iodine / NaOH | 2-Amino-1,3,4-oxadiazoles | nih.govmdpi.com |

| Acylthiosemicarbazide | Potassium Iodate / H2O | 2-Acylamino-1,3,4-oxadiazoles | nih.gov |

| Acylthiosemicarbazide | 1,3-dibromo-5,5-dimethylhydantoin | 5-Aryl-2-amino-1,3,4-oxadiazoles | nih.govresearchgate.net |

| Acylthiosemicarbazide | Tosyl chloride / Pyridine | 5-substituted 2-(N-aryl/alkyl)-1,3,4-oxadiazoles | nih.govjchemrev.com |

One-Pot Synthetic Protocols for 1,3,4-Oxadiazole Systems

One-pot syntheses are highly efficient as they reduce the need for intermediate purification, saving time and resources. Several such protocols have been developed for the 1,3,4-oxadiazole scaffold.

Condensation of Acid Hydrazides with Carboxylic Acids and Ortho-esters

The direct, one-pot condensation of acid hydrazides with carboxylic acids is a cornerstone for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles. nih.govresearchgate.net These reactions typically require a coupling agent to first form an N,N'-diacylhydrazine intermediate, followed by in-situ cyclodehydration. nih.govacs.org A variety of reagents have been developed for this purpose. For instance, 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used for the initial acid activation, followed by coupling with an acylhydrazide and subsequent dehydration with triphenylphosphine and carbon tetrabromide in the same pot. researchgate.net

Other effective systems include using HATU as the coupling agent and the Burgess reagent as the dehydrating agent. nih.gov Deoxo-Fluor has also been described as a reagent for the direct synthesis from carboxylic acids and benzohydrazide (B10538). nih.gov Traditional dehydrating agents like phosphorus oxychloride are also widely used to facilitate the cyclization of in-situ formed diacylhydrazines. jchemrev.comnih.gov

Table 5: One-Pot Synthesis from Acid Hydrazides and Carboxylic Acids

| Acid Hydrazide | Carboxylic Acid | Reagents | Product Type | Reference |

| Acyl hydrazide | Carboxylic acid | CDI, Ph3P, CBr4 | 2,5-disubstituted 1,3,4-oxadiazoles | researchgate.net |

| Hydrazide | Carboxylic acid | HATU, Burgess reagent | 1,3,4-oxadiazoles | nih.gov |

| Benzohydrazide | Carboxylic acid | Deoxo-Fluor reagent | 1,3,4-oxadiazoles | nih.gov |

| Aromatic hydrazides | Aromatic acids | POCl3 | 2,5-disubstituted 1,3,4-oxadiazoles | jchemrev.com |

Multi-component Reactions Involving N-Isocyaniminotriphenylphosphorane (NIITP)

N-Isocyaniminotriphenylphosphorane (NIITP) is a versatile reagent for the multi-component synthesis of 1,3,4-oxadiazole derivatives under mild conditions. organic-chemistry.orgnih.govtandfonline.com These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step.

One such protocol involves a three-component reaction between NIITP, an aldehyde, and a carboxylic acid to afford 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles in good yields. organic-chemistry.org Another variation involves the reaction of NIITP with a primary amine and cyclohexanone (B45756) in the presence of an aromatic carboxylic acid. tandfonline.com This proceeds via an in-situ generated iminophosphorane, which then undergoes an intramolecular aza-Wittig reaction to form the disubstituted 1,3,4-oxadiazole ring at room temperature. tandfonline.comresearchgate.net

More recently, a cobalt(II)-catalyzed three-component reaction of NIITP, diazo compounds, and carboxylic acids has been developed. acs.org This tandem process involves a carbene transfer to NIITP, creating a ketenimine intermediate, which then reacts with the carboxylic acid and undergoes an intramolecular aza-Wittig reaction to furnish the 2,5-substituted 1,3,4-oxadiazole. acs.org This method is notable for its tolerance of a broad range of carboxylic acids, including those of medicinal relevance. acs.org

Table 6: Multi-component Syntheses Involving NIITP

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

| NIITP | Aldehyde | Benzoic acid | Mild conditions | 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles | organic-chemistry.org |

| NIITP | Primary amine | Cyclohexanone & Aromatic carboxylic acid | Neutral, room temp. | Disubstituted 1,3,4-oxadiazoles | tandfonline.comresearchgate.net |

| NIITP | Diazo compound | Carboxylic acid | Cobalt(II) catalyst | 2,5-substituted 1,3,4-oxadiazoles | acs.org |

| NIITP | Carboxylic acid | Aryl iodide | Copper catalyst | 2,5-disubstituted 1,3,4-oxadiazoles | organic-chemistry.org |

Emerging and Eco-Friendly Synthetic Techniques

In response to the growing demand for sustainable chemical processes, several innovative techniques have been applied to the synthesis of 1,3,4-oxadiazole derivatives. These methods offer significant advantages over traditional approaches, including reduced reaction times, higher yields, and minimized environmental impact.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, proving particularly effective for the construction of heterocyclic systems like 1,3,4-oxadiazoles. wjpr.netwisdomlib.org This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times compared to conventional heating methods. wisdomlib.org For instance, the cyclocondensation of various carboxylic acids with semicarbazide (B1199961) can be completed in 3-6 minutes under microwave irradiation (180 W), whereas conventional refluxing requires 2-4 hours. wisdomlib.org

The benefits extend beyond speed; microwave-assisted methods often result in higher product yields and improved purity, simplifying work-up procedures. wjpr.netwisdomlib.org Researchers have successfully synthesized a variety of 2,5-disubstituted 1,3,4-oxadiazoles using this approach. One study involved the reaction of isoniazid (B1672263) with aromatic aldehydes, followed by cyclization, under microwave irradiation at 300 W for just 3-4 minutes. nih.gov Another protocol describes the synthesis of N-{1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl}benzamide in 85% yield by reacting acid hydrazides with an N-protected amino acid in the presence of phosphorus oxychloride under microwave conditions (100 W) for 10 minutes. nih.gov These examples underscore the efficiency, high yields, and eco-friendly nature of microwave-assisted synthesis in generating 1,3,4-oxadiazole derivatives. wjpr.netwjarr.com

| Method | Reactants | Conditions | Reaction Time | Yield | Reference |

| Microwave | Carboxylic Acids + Semicarbazide | 180 W, H₂SO₄ | 3-6 min | High | wisdomlib.org |

| Conventional | Carboxylic Acids + Semicarbazide | Reflux on water bath | 2-4 hours | Moderate | wisdomlib.org |

| Microwave | Isoniazid + Aromatic Aldehyde | 300 W, DMF | 3 min | Good | nih.gov |

| Microwave | Acid Hydrazide + N-protected Alanine | 100 W, POCl₃ | 10 min | 85% | nih.gov |

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding), represents a significant step forward in green chemistry. thieme-connect.com This solvent-free or low-solvent approach circumvents the need for external heating and often proceeds rapidly at room temperature. thieme-connect.comorganic-chemistry.org

An effective mechanochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the condensation of N-acylbenzotriazoles with acylhydrazides. thieme-connect.com The reaction is mediated by triphenylphosphine (PPh₃) and trichloroisocyanuric acid (TCCA), with sodium bicarbonate as a base. thieme-connect.com The solid reactants are ground together in a mortar and pestle for a few minutes, leading to excellent yields. thieme-connect.com This method is notable for its tolerance of a wide range of functional groups and its avoidance of bulk solvents and lengthy reaction times, making it an environmentally benign alternative to conventional solution-phase syntheses. thieme-connect.comorganic-chemistry.org

| Starting Materials | Reagents | Conditions | Outcome | Reference |

| N-Acylbenzotriazole, Acylhydrazide | PPh₃, TCCA, NaHCO₃ | Grinding in mortar (2-5 min), room temperature | Good to excellent yields of 2,5-disubstituted 1,3,4-oxadiazoles | thieme-connect.com |

| Aroyl Hydrazones | Fe(III)/TEMPO, O₂ | Not specified | High yields of 2,5-disubstituted 1,3,4-oxadiazoles | organic-chemistry.org |

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to accelerate chemical reactions. researchgate.net This technique has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives, offering reduced reaction times, higher yields, and milder conditions compared to traditional methods. researchgate.netnih.govuomustansiriyah.edu.iq The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium—generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. researchgate.net

One study reports an efficient ultrasound-assisted procedure for synthesizing 1,3,4-oxadiazol-2-amines from the reaction of hydrazides and cyanogen (B1215507) bromide, achieving yields of 81-93%. nih.gov Another example involves the synthesis of novel 1,3,4-oxadizole derivatives from benzohydrazide and chloroacetic acid, followed by reaction with p-phenylene diamine or hydrazine in DMSO under ultrasonic irradiation for 25 minutes at room temperature. uomustansiriyah.edu.iqresearchgate.net These sonochemical methods are often more energy-efficient and environmentally friendly, representing a valuable green chemistry tool. researchgate.net

| Reactants | Solvent/Base | Technique | Reaction Time | Yield | Reference |

| Hydrazides + Cyanogen Bromide | Ethanol / K₂CO₃ | Ultrasound | Not specified | 81-93% | nih.gov |

| Benzohydrazide derivatives | DMSO | Ultrasound | 25 min | Good | uomustansiriyah.edu.iqresearchgate.net |

Derivatization Strategies for Functionalizing the 1,3,4-Oxadiazole-2-carboxylic Acid Scaffold

The biological activity and material properties of the 1,3,4-oxadiazole core can be extensively tuned through strategic derivatization. Modifications at the 5-position of the ring and esterification of the carboxylic acid group are common and effective strategies.

A common and powerful strategy is the cyclodehydration of 1,2-diacylhydrazines, which can be prepared from the reaction of an acid hydrazide with a carboxylic acid or its derivative. mdpi.com For example, reacting a naphthofuran-2-hydrazide with various substituted para-aminobenzoic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) yields 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.comnih.gov This approach allows for the systematic introduction of different functional groups. Further modifications can be made; for instance, the resulting aniline (B41778) derivative can be reacted with other carboxylic acids using coupling agents like HATU to form an amide linkage, further extending the diversity of substituents. nih.gov

Another versatile one-pot, three-component reaction utilizes diazo compounds, N-isocyaniminotriphenylphosphorane (NIITP), and a range of carboxylic acids, catalyzed by cobalt(II) chloride, to produce 2,5-disubstituted 1,3,4-oxadiazoles in yields up to 95%. acs.org This method has been successfully applied to the late-stage functionalization of medicinally relevant carboxylic acids, demonstrating its broad applicability. acs.org These strategies highlight the chemical tractability of the 5-position, enabling the creation of large libraries of compounds for screening and optimization.

The carboxylic acid group at the 2-position of the 1,3,4-oxadiazole ring is a key functional handle that can be readily modified to modulate the physicochemical properties of the parent compound, such as solubility, lipophilicity, and metabolic stability. Esterification is a fundamental transformation used for this purpose. nih.govnih.gov

The synthesis of esters, such as ethyl 5-(biphenyl-4-yl)-1,3,4-oxadiazole-2-carboxylate, can be achieved through various methods. acs.org A classic approach is the Fischer esterification of the corresponding carboxylic acid, which involves reacting it with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid. nih.gov This method is often used as a preliminary step in a multi-step synthesis. For instance, substituted aromatic acids are first converted to their ethyl esters before being reacted with hydrazine hydrate to form the necessary acid hydrazide precursor for the oxadiazole ring formation. nih.gov

The ester functional group can serve as a bioisostere for the carboxylic acid, potentially altering receptor interactions and improving pharmacokinetic profiles. nih.gov The ability to easily convert the carboxylic acid to a variety of esters provides a straightforward path to fine-tuning the properties of this compound for specific applications.

Amide Coupling Reactions for Diversification and Functionalization

Amide coupling reactions represent a cornerstone strategy for the derivatization of this compound. This approach facilitates the formation of a stable amide bond, linking the core oxadiazole heterocycle to a diverse array of molecular fragments via a carboxamide linker. nih.gov The resulting 1,3,4-oxadiazole-2-carboxamides are of significant interest in medicinal chemistry, where the 1,3,4-oxadiazole ring can serve as a bioisostere for ester and amide functionalities, potentially improving pharmacokinetic properties and metabolic stability. tandfonline.comnih.gov

The fundamental reaction involves the activation of the carboxylic acid group on the oxadiazole ring, rendering it susceptible to nucleophilic attack by a primary or secondary amine. The versatility of this method lies in the vast commercial availability of amines, allowing for the introduction of a wide range of substituents and functionalities. This enables systematic structural modifications to explore structure-activity relationships (SAR) in drug discovery programs. nih.gov

A variety of modern coupling reagents are employed to facilitate this transformation, typically categorized as carbodiimides and onium salts. These reagents are selected to ensure high yields, minimize side reactions, and preserve the integrity of sensitive functional groups that may be present on either the carboxylic acid or the amine partner.

Common Coupling Reagents and Conditions

The efficiency of amide bond formation from this compound is highly dependent on the choice of coupling agent and reaction conditions.

Carbodiimide (B86325) Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a widely used water-soluble carbodiimide that activates the carboxylic acid. To enhance reaction rates and suppress racemization (if chiral centers are present), EDC is almost always used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov The reaction proceeds through a reactive O-acylisourea intermediate, which is then converted to a more stable active ester by HOBt. This active ester subsequently reacts with the amine to yield the desired amide. An efficient protocol has been developed for coupling with less reactive, electron-deficient amines using EDC and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt, which proceeds through a highly reactive acyliminium ion intermediate. nih.gov

Onium Salt Reagents: Uronium and phosphonium (B103445) salts are among the most effective coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a prominent example, known for its high efficiency and rapid reaction times. nih.govresearchgate.net These reactions are typically performed in the presence of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the acid formed during the reaction.

The selection of solvent is also critical, with aprotic polar solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (B95107) (THF) being the most common choices. chemrxiv.org

Table 1: Common Reagents for Amide Coupling of this compound

| Reagent Class | Example | Typical Additive(s) | Base | Common Solvents |

|---|---|---|---|---|

| Carbodiimide | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole) | DIPEA (N,N-Diisopropylethylamine), TEA (Triethylamine), DMAP (4-Dimethylaminopyridine) | DCM, DMF, MeCN |

| Onium Salt (Uronium) | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | None required | DIPEA, TEA | DMF, THF |

| Onium Salt (Phosphonium) | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) | None required | DIPEA, TEA | DMF, DCM |

Research Findings on Diversification

Amide coupling has been successfully applied to synthesize extensive libraries of 1,3,4-oxadiazole derivatives for various research applications. For instance, researchers have synthesized series of 2,5-disubstituted-1,3,4-oxadiazoles where the substituent at the 2-position is an aliphatic, aromatic, or heterocyclic amide, introduced via standard coupling protocols. nih.gov This strategy was employed to create novel compounds for evaluation as potential antioxidant and antibacterial agents. nih.gov

In another approach demonstrating advanced functionalization, a one-pot synthesis-arylation strategy was developed starting from various carboxylic acids. organic-chemistry.orgacs.org This method first forms the 1,3,4-oxadiazole ring using N-isocyaniminotriphenylphosphorane (NIITP) and then extends to the synthesis of aminated 1,3,4-oxadiazoles using N-benzoyloxy amine coupling partners in the same vessel. organic-chemistry.org

More complex three-component reactions have also been developed. An iridium-catalyzed reductive coupling of a carboxylic acid, a tertiary amide, and (N-isocyanimino)triphenylphosphorane provides access to medicinally relevant α-amino 1,3,4-oxadiazoles, showcasing a novel method for C-N bond formation and functionalization adjacent to the oxadiazole core. nih.govnih.gov

Table 2: Examples of Amide Coupling for Diversification of the 1,3,4-Oxadiazole Scaffold

| Oxadiazole Precursor | Amine Partner | Coupling Conditions | Resulting Structure | Research Focus |

|---|---|---|---|---|

| Naphtho[2,1-b]furan-2-carbonyl chloride (converted to oxadiazole acid intermediate) | Various aromatic and heterocyclic amines | Standard amide synthesis | 2-(N-substituted-carboxamido)-5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazole | Synthesis of potential antioxidant and antibacterial agents. nih.gov |

| Nicotinic acid (converted to oxadiazole acid intermediate) | Various substituted anilines | EDC, HOBt, DMF | N-aryl-5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxamide | Development of selective COX-2 inhibitors with anti-inflammatory activity. nih.gov |

| Various carboxylic acids | N-Benzoyloxy amines | NIITP, followed by Cu-catalyzed coupling | 2-Amino-5-substituted-1,3,4-oxadiazoles | One-pot synthesis and functionalization strategy. organic-chemistry.org |

| Various carboxylic acids | Tertiary amides (as amine source) | IrCl(CO)(PPh₃)₂, TMDS, (N-isocyanimino)triphenylphosphorane | α-Amino 1,3,4-oxadiazoles | Reductive three-component coupling for late-stage functionalization. nih.govnih.gov |

Reaction Mechanisms and Pathways Governing the Formation and Reactivity of 1,3,4 Oxadiazole 2 Carboxylic Acid

Mechanistic Investigations of Cyclization Reactions

The formation of the 1,3,4-oxadiazole (B1194373) ring is a key step in the synthesis of 1,3,4-oxadiazole-2-carboxylic acid and its analogs. This is typically achieved through cyclization reactions, which can proceed via several mechanistic pathways.

Detailed Role of Dehydrating Agents in Cyclodehydration Processes

Cyclodehydration is a common method for synthesizing 1,3,4-oxadiazoles, often starting from 1,2-diacylhydrazines or related precursors. nih.govrsc.org This process involves the removal of a water molecule to facilitate ring closure. The choice of dehydrating agent is critical and can significantly influence the reaction's efficiency and outcome.

Commonly used dehydrating agents include:

Phosphorus Oxychloride (POCl₃): A powerful dehydrating agent frequently used to convert acylhydrazides and carboxylic acids into 2,5-disubstituted-1,3,4-oxadiazoles. nih.govmdpi.com The mechanism involves the activation of a carbonyl group by POCl₃, making it more susceptible to nucleophilic attack and subsequent cyclization. utar.edu.my

Polyphosphoric Acid (PPA): Another strong dehydrating agent that facilitates the cyclization of diacylhydrazines. nih.govmdpi.com

Triphenylphosphine (B44618) (PPh₃) in combination with halogens or halogenated compounds: Systems like PPh₃/CX₄ (where X = Cl, Br, I) can act as effective dehydrating agents in Robinson-Gabriel type reactions. nih.gov

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC): A milder dehydrating agent used for the cyclodehydration of diacylhydrazines to form 1,3,4-oxadiazole dipeptide mimetics. nih.gov

Other Reagents: A variety of other reagents have been employed, including thionyl chloride, phosphorus pentaoxide, triflic anhydride (B1165640), and [Et₂NSF₂]BF₄ (XtalFluor-E). nih.govrsc.org

The general mechanism for cyclodehydration involves the activation of a carbonyl oxygen by the dehydrating agent, followed by an intramolecular nucleophilic attack by the nitrogen of the adjacent hydrazide moiety. This leads to a tetrahedral intermediate which then eliminates water to form the stable 1,3,4-oxadiazole ring.

| Dehydrating Agent | Precursor | Reaction Type | Reference |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Acylhydrazides and Carboxylic Acids | Cyclodehydration | nih.govmdpi.comutar.edu.my |

| Polyphosphoric Acid (PPA) | Diacylhydrazines | Cyclodehydration | nih.govmdpi.com |

| Triphenylphosphine/Halogenated Compounds | N'-substituted-hydrazides | Robinson-Gabriel type reaction | nih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Diacylhydrazines | Cyclodehydration | nih.gov |

| [Et₂NSF₂]BF₄ (XtalFluor-E) | 1,2-Diacylhydrazines | Cyclodehydration | rsc.org |

Elucidation of Oxidative Cleavage and Subsequent Cyclization Pathways

An alternative and powerful strategy for the synthesis of 1,3,4-oxadiazoles involves oxidative cyclization. sciensage.info This approach often starts from acylhydrazones, which are readily prepared from the condensation of aldehydes and acylhydrazides. organic-chemistry.org Various oxidizing agents can be employed to facilitate the ring closure.

A notable example is the iodine-mediated domino oxidative cyclization. acs.org This metal-free protocol allows for the one-pot synthesis of 1,3,4-oxadiazoles through the oxidative cleavage of C(sp²)–H or C(sp)–H bonds, followed by cyclization and deacylation. organic-chemistry.orgacs.org The use of a base like potassium carbonate (K₂CO₃) is crucial for both the cyclization and the subsequent C-C bond cleavage. organic-chemistry.org The proposed mechanism involves the initial formation of an N-iodo intermediate from the acylhydrazone, which then undergoes intramolecular cyclization.

Another approach involves the oxidative cyclization of N-acylhydrazones using reagents like chloramine-T, often under microwave irradiation. nih.govjchemrev.com The reaction is believed to proceed through the formation of an N-chloro intermediate, which then undergoes cyclization.

Reactivity Studies of the Carboxylic Acid Functional Group

The carboxylic acid group at the 2-position of the 1,3,4-oxadiazole ring is a key functional handle that allows for further derivatization. Its reactivity is influenced by the electronic nature of the oxadiazole ring.

Kinetic and Mechanistic Studies of Decarboxylation (e.g., of 5-amino-1,3,4-oxadiazole-2-carboxylic acid)

The decarboxylation of 1,3,4-oxadiazole-2-carboxylic acids, particularly the 5-amino substituted derivatives, has been the subject of kinetic and mechanistic studies. rsc.orgrsc.org The decarboxylation of 5-amino-1,3,4-oxadiazole-2-carboxylic acid in water has been shown to proceed via a decarboxyprotonation mechanism. rsc.org

Kinetic studies have measured the rate constants of this reaction over a range of proton activities and at various temperatures, with the results strongly supporting a unimolecular decarboxyprotonation mechanism. rsc.org This implies that the rate-determining step involves the protonation of the carboxylate group, followed by the loss of carbon dioxide. The activation parameters for this reaction have also been determined. rsc.org

Mechanisms of Esterification and Amidation Reactions at the Carboxylic Acid Site

The carboxylic acid group of this compound can undergo standard esterification and amidation reactions to yield a variety of derivatives. These reactions typically proceed through the activation of the carboxylic acid.

Esterification: The formation of esters from carboxylic acids can be catalyzed by acids or facilitated by coupling reagents. One proposed mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol.

Amidation: Amidation reactions often employ coupling reagents to activate the carboxylic acid, forming a more reactive intermediate that readily reacts with an amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS). researchgate.net The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with EDC. This intermediate is then attacked by the amine to form the amide bond, with the release of a urea (B33335) byproduct. researchgate.net

Recent advancements have also explored the use of formamide-catalyzed activation of carboxylic acids for both amidation and esterification, offering a cost-efficient and versatile method. rsc.org

Computational Approaches to Unraveling Reaction Mechanisms

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating the complex reaction mechanisms involved in the formation and reactivity of 1,3,4-oxadiazole derivatives. nih.govmdpi.comnih.gov

For instance, DFT computations have been used to revisit the reaction mechanism for the synthesis of 1,3,4-oxadiazol-2(3H)-ones from hydrazonyl chloride and carbon dioxide. nih.gov These studies revealed competing pathways, including a stepwise mechanism that was found to be more favorable than the previously proposed 1,3-dipolar cycloaddition. nih.gov The calculations highlighted the role of the fluoride (B91410) anion in deprotonating the nitrile imine precursor, which then acts as a nucleophile. nih.gov

Biological and Pharmacological Applications of 1,3,4 Oxadiazole 2 Carboxylic Acid Derivatives

Broad-Spectrum Antimicrobial Activities

Derivatives of 1,3,4-oxadiazole (B1194373) are a prominent class of compounds investigated for their wide-ranging antimicrobial effects. Their structural versatility allows for modifications that can enhance their activity against various pathogens. mdpi.comnih.gov The presence of the 1,3,4-oxadiazole nucleus is a common feature in many compounds exhibiting potent antimicrobial properties. nih.gov

Derivatives of 1,3,4-oxadiazole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain aniline (B41778) derivatives incorporating the 1,3,4-oxadiazole moiety have shown good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com The antibacterial efficacy of these derivatives is often attributed to their ability to interfere with essential bacterial processes. nih.gov

The emergence of drug-resistant bacterial strains like Methicillin-Resistant Staphylococcus aureus (MRSA) poses a significant global health challenge. auctoresonline.org In this context, 1,3,4-oxadiazole derivatives have emerged as a promising class of non-β-lactam antibiotics. auctoresonline.org

Several studies have highlighted the potential of these compounds against MRSA. For example, a series of norfloxacin (B1679917) derivatives containing a 1,3,4-oxadiazole ring exhibited excellent antibacterial activity against MRSA strains, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL. nih.gov This was comparable or superior to reference drugs like norfloxacin and vancomycin. nih.gov Another study reported three novel 1,3,4-oxadiazole derivatives with MICs between 4 and 32 μg/ml against seven S. aureus strains, including MRSA. nih.gov These compounds also demonstrated bactericidal activity and were shown to prolong the survival of C. elegans infected with MRSA. nih.gov Furthermore, certain (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives have shown significant antibacterial activity against MRSA. auctoresonline.org The presence of lipophilic moieties, such as phenyl methyl and naphthalene (B1677914) groups, appeared to enhance the anti-MRSA activity. auctoresonline.org

The mechanism of action for some of these derivatives involves the inhibition of biofilm formation, a key virulence factor for S. aureus. nih.gov These compounds have been observed to downregulate the transcription of biofilm-related genes, such as spa. nih.gov

Table 1: Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against MRSA

| Compound Type | Strain(s) | MIC (µg/mL) | Reference |

|---|---|---|---|

| Norfloxacin derivatives with 1,3,4-oxadiazole ring | MRSA1-3 | 0.25–1 | nih.gov |

| Novel 1,3,4-oxadiazole derivatives (OZE-I, -II, -III) | 7 S. aureus strains (including MRSA) | 4–32 | nih.gov |

| (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives | MRSA ATCC 700698 | Not specified in abstract | auctoresonline.org |

Derivatives of 1,3,4-oxadiazole have demonstrated notable efficacy against both the Gram-negative bacterium Pseudomonas aeruginosa and the Gram-positive bacterium Bacillus subtilis. nih.govsciepub.com

In one study, a nalidixic acid derivative where the carboxylic group was replaced by a 1,3,4-oxadiazole ring linked to a quinoxaline (B1680401) moiety showed stronger or comparable activity against Pseudomonas aeruginosa and Staphylococcus aureus than the reference drugs ciprofloxacin (B1669076) and amoxicillin. nih.gov Another series of 2,5-disubstituted 1,3,4-oxadiazole derivatives containing a naphthofuran moiety exhibited an antibacterial effect against P. aeruginosa and B. subtilis equal to that of ciprofloxacin, with a Minimum Inhibitory Concentration (MIC) of 0.2 mg/mL. nih.gov

Furthermore, pyrazine-containing 1,3,4-oxadiazoles with a substituted azetidin-2-one (B1220530) ring have shown moderate to excellent activity against B. subtilis and P. aeruginosa when compared to amoxicillin. nih.gov Similarly, 2-acylamino-1,3,4-oxadiazole derivatives have been found to be effective, with some compounds showing high activity against Bacillus subtilis with a MIC of 0.78 µg/mL. nih.gov Another study reported that newly synthesized 1,3,4-oxadiazole derivatives displayed antibacterial activity against Bacillus subtilis at concentrations of 50 and 100 µg/ml. sciepub.com

**Table 2: Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against P. aeruginosa and *B. subtilis***

| Compound Type | Strain | MIC | Reference |

|---|---|---|---|

| Nalidixic acid-1,3,4-oxadiazole hybrid | P. aeruginosa | Stronger/comparable to ciprofloxacin & amoxicillin | nih.gov |

| 2,5-disubstituted 1,3,4-oxadiazole with naphthofuran | P. aeruginosa, B. subtilis | 0.2 mg/mL | nih.gov |

| Pyrazine containing 1,3,4-oxadiazoles | B. subtilis, P. aeruginosa | Moderate to excellent vs. amoxicillin | nih.gov |

| 2-acylamino-1,3,4-oxadiazole derivatives | B. subtilis | 0.78 µg/mL | nih.gov |

| Newly synthesized 1,3,4-oxadiazole derivatives | B. subtilis | Active at 50 & 100 µg/ml | sciepub.com |

Derivatives of the 1,3,4-oxadiazole scaffold have demonstrated significant antifungal properties against a range of fungal pathogens. mdpi.comumsha.ac.ir The antifungal potential of these compounds is a subject of ongoing research, with various derivatives showing promising activity. nih.gov

For instance, a series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized and evaluated for their antifungal activity. One compound from this series was found to be 8 to 16 times more active against Aspergillus niger and Candida albicans respectively, compared to the standard drug fluconazole. nih.gov In another study, newly synthesized 1,3,4-oxadiazole derivatives were screened for their antifungal activity against Aspergillus niger and Candida albicans, showing zones of inhibition when compared to fluconazole. sciepub.com

Furthermore, aniline derivatives containing 1,3,4-oxadiazole groups have exhibited moderate antifungal activity. mdpi.com Some 1,3,4-oxadiazole derivatives incorporating a cinnamic acid moiety have also been evaluated, with one methoxyphenyl derivative showing good to excellent antifungal activity, particularly against Aspergillus flavus. umsha.ac.ir The mechanism of action for some of these derivatives is thought to involve the inhibition of succinate (B1194679) dehydrogenase (SDH), an essential enzyme in the fungal respiratory chain. nih.gov

Table 3: Antifungal Activity of 1,3,4-Oxadiazole Derivatives

| Compound Type | Fungal Strain(s) | Activity | Reference |

|---|---|---|---|

| 2,5-disubstituted 1,3,4-oxadiazoles | A. niger, C. albicans | 8-16x more active than fluconazole | nih.gov |

| Newly synthesized 1,3,4-oxadiazole derivatives | A. niger, C. albicans | Zone of inhibition observed | sciepub.com |

| Aniline derivatives with 1,3,4-oxadiazole | Not specified | Moderate antifungal activity | mdpi.com |

| 1,3,4-oxadiazole with cinnamic acid | A. flavus | Good to excellent activity | umsha.ac.ir |

Derivatives of 1,3,4-oxadiazole have demonstrated notable potential as antiviral agents, with research highlighting their activity against Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). mdpi.comnih.gov The 1,3,4-oxadiazole ring is a key component in the structure of the anti-HIV drug raltegravir. mdpi.comumsha.ac.ir

In the context of HIV, 1,3,4-oxadiazole substituted naphthyridines have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov Structure-activity relationship studies have shown that modifications at the C5 position of the naphthyridine ring can lead to compounds with low nanomolar potency and a high therapeutic index. nih.gov

More recently, with the emergence of the COVID-19 pandemic, the focus has shifted to identifying inhibitors for SARS-CoV-2 proteins. The papain-like protease (PLpro) is a crucial enzyme for viral replication and a promising therapeutic target. nih.govacs.org Several studies have explored 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole derivatives as PLpro inhibitors. nih.govacs.org For example, a series of 1,2,4-oxadiazole derivatives were designed and synthesized, with some compounds showing significant inhibitory activity against SARS-CoV-2 PLpro and antiviral activity against the virus. acs.orgnih.gov Specifically, compounds 13f and 26r demonstrated PLpro inhibition with IC₅₀ values of 1.8 and 1.0 μM, and antiviral activity with EC₅₀ values of 5.4 and 4.3 μM, respectively. acs.orgnih.gov Another study repositioned the 1,2,4-oxadiazole scaffold as a promising SARS-CoV-2 PLpro inhibitor, with one derivative, 5 , showing the highest percentage of inhibition (58.6%) at a concentration of 10 μM. nih.gov This compound also exhibited dual inhibitory potential against the spike receptor binding domain (RBD). nih.gov Virtual screening studies have also suggested that certain oxadiazole derivatives have a strong binding affinity for SARS-CoV-2 proteins, including PLpro. consensus.appsciprofiles.com

Table 4: Antiviral Activity of Oxadiazole Derivatives

| Compound Type | Viral Target | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole substituted naphthyridines | HIV-1 Integrase | Low nM potency, high therapeutic index | nih.gov |

| 1,2,4-Oxadiazole derivatives 13f and 26r | SARS-CoV-2 PLpro | IC₅₀ = 1.8 and 1.0 μM; EC₅₀ = 5.4 and 4.3 μM | acs.orgnih.gov |

| 1,2,4-Oxadiazole derivative 5 | SARS-CoV-2 PLpro & Spike RBD | 58.6% PLpro inhibition at 10 μM; dual inhibitory potential | nih.gov |

Derivatives of 1,3,4-oxadiazole have emerged as a promising class of compounds in the search for new antitubercular agents to combat Mycobacterium tuberculosis. nih.govnih.gov The 1,3,4-oxadiazole ring can be considered a cyclic form of the hydrazide motif present in the first-line anti-TB drug isoniazid (B1672263) (INH). mdpi.com

Several studies have demonstrated the potential of these derivatives. For instance, nalidixic acid derivatives incorporating a 1,3,4-oxadiazole ring have shown antitubercular activity. nih.gov Another study reported a series of 1,2,4-oxadiazole derivatives with one compound exhibiting a minimum inhibitory concentration (MIC) of 0.5 μg/mL against the wild-type H37Rv strain of M. tuberculosis. nih.gov This compound was also found to be active against monoresistant strains of M. tuberculosis. nih.gov

Furthermore, a series of new hydrazide derivatives containing a 1,3,4-oxadiazole core were synthesized and evaluated for their antimycobacterial activity. mdpi.com Five of these compounds showed high activity with MIC values of 8 μg/mL against the M. tuberculosis H37Ra attenuated strain, and two derivatives were effective against pyrazinamide-resistant strains with an MIC of 4 µg/mL. mdpi.com In another investigation, acetylated nicotinic acid derivatives with a 1,3,4-oxadiazole ring, particularly those with a nitro substituent in the phenyl ring, demonstrated tuberculostatic activity. nih.gov

Table 5: Antitubercular Activity of Oxadiazole Derivatives

| Compound Type | M. tuberculosis Strain(s) | MIC | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole derivative | Wild-type H37Rv, monoresistant strains | 0.5 μg/mL | nih.gov |

| Hydrazide derivatives with 1,3,4-oxadiazole | H37Ra attenuated strain | 8 μg/mL | mdpi.com |

| Hydrazide derivatives with 1,3,4-oxadiazole | Pyrazinamide-resistant strains | 4 µg/mL | mdpi.com |

| Acetylated nicotinic acid derivatives with 1,3,4-oxadiazole | Not specified | Tuberculostatic activity | nih.gov |

Antibacterial Efficacy Against Gram-positive and Gram-negative Strains

Advanced Anticancer and Antitumor Potentials

The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel anticancer agents due to its versatile biological activities. nih.gov Derivatives of 1,3,4-oxadiazole have demonstrated significant potential in oncology by exhibiting cytotoxic effects against a wide range of cancer cells and by modulating key pathways involved in tumor growth and proliferation. nih.govmdpi.com Their mechanism of action is often multifaceted, involving the inhibition of crucial enzymes and growth factor receptors that are dysregulated in cancer. nih.govnih.gov

Selective Cytotoxicity Against Various Cancer Cell Lines

A significant attribute of many 1,3,4-oxadiazole derivatives is their ability to selectively target and kill cancer cells while showing lower toxicity to normal, healthy cells. nih.govnih.gov This selectivity is a critical factor in the development of effective chemotherapeutic agents.

Research has shown that certain 1,3,4-oxadiazole derivatives exhibit considerable cytotoxic effects against a variety of cancer cell lines. For instance, synthesized derivatives have shown potent activity against HeLa (cervical cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer) cell lines. nih.gov Notably, these compounds were found to be comparatively safer for normal V-79 cell lines. nih.gov The mechanism for this cytotoxicity in Hep-2 cells was linked to the induction of apoptosis through the intrinsic mitochondrial pathway. nih.gov

Further studies have highlighted the broad-spectrum anticancer activity of this class of compounds. Novel hybrid molecules incorporating the 1,3,4-oxadiazole ring have been evaluated against glioblastoma (GBM) cell lines (LN229, T98G, and U87), ovarian, breast, and lung cancer cell lines. nih.gov Compound 5 , a 1,3,4-oxadiazole derivative, showed significant inhibitory activity against GBM cell lines and did not exhibit toxicity towards healthy human mesenchymal stem cells (hMSC). nih.gov Similarly, a series of benzimidazole-1,3,4-oxadiazole derivatives were tested against PANC-1 (pancreatic cancer), MCF-7 (breast cancer), and A549 cell lines, with compound 4r showing high anticancer activity. nih.gov The selectivity of these compounds was confirmed using two different normal cell lines, hTERT-HPNE and CCD-19Lu. nih.gov

Other synthesized derivatives have demonstrated excellent cytotoxic profiles against A549 and C6 (rat glioma) cell lines. acs.org Specifically, compound 4h exhibited an IC₅₀ value of less than 0.14 μM on the A549 cell line. acs.org In another study, newly synthesized 1,3,4-oxadiazoles were evaluated against HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines, with the latter proving to be more sensitive to the compounds' effects. mdpi.com

Table 1: Cytotoxic Activity of Selected 1,3,4-Oxadiazole Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Key Findings |

|---|---|---|---|

| AMK OX-8, 9, 11, 12 | HeLa, A549, Hep-2 | Not specified, but potent | Showed considerable cytotoxic effect on cancer cells but were safer for normal V-79 cells. nih.gov |

| Compound 5 | LN229, T98G, U87 (GBM) | ~35 | Showed similar activity against all tested GBM cell lines without toxicity to hMSC. nih.gov |

| Compound 4r | PANC-1, A549, MCF-7 | 5.5, 0.3, 0.5 | Displayed high anticancer activity and selectivity compared to normal cell lines. nih.gov |

| Compound 4h | A549 (Lung) | <0.14 | Exhibited excellent and selective cytotoxic profile on A549 cells. acs.org |

| Compound 4g | C6 (Glioma) | 8.16 | Showed remarkable antiproliferative activity on the C6 cell line. acs.org |

Modulation and Inhibition of Specific Molecular Targets in Oncological Pathways

The anticancer effects of 1,3,4-oxadiazole derivatives are often rooted in their ability to interact with and inhibit specific molecular targets that are critical for tumor progression. These targets include key receptors and enzymes involved in angiogenesis, cell proliferation, and immortalization. nih.gov

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and the Vascular Endothelial Growth Factor (VEGF) signaling pathway plays a central role. nih.gov Specifically, VEGFR2 is a key tyrosine kinase receptor whose inhibition can effectively reduce angiogenesis, making it an attractive target for anticancer drug development. nih.govnih.gov

Derivatives of 1,3,4-oxadiazole have been identified as potent inhibitors of VEGFR2. nih.govnih.gov Molecular docking studies have elucidated the mechanism of inhibition, showing that these compounds can fit within the active pocket of VEGFR2. nih.govnih.gov For example, benzimidazole-1,3,4-oxadiazole derivatives 4r and 4s have been shown to form crucial hydrogen bonds with the amino acid residues Cys919 and Asp1046 in the VEGFR2 active site, similar to the action of the approved inhibitor Sorafenib. nih.gov Computational studies on other 1,3,4-oxadiazole derivatives also identified compounds 7g , 7j , and 7l as potent VEGFR2 inhibitors, with compound 7j having a predicted inhibitory concentration (IC₅₀) of 0.009 µM. nih.govnih.gov These findings highlight the potential of this chemical class to act as anti-angiogenic agents by effectively blocking the VEGFR2 signaling pathway. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase receptor that is frequently overexpressed in various cancers and is pivotal in controlling cell growth, proliferation, and metastasis. nih.govjournalijar.com Consequently, inhibiting EGFR is a well-established strategy in cancer therapy. nih.gov

The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed as EGFR inhibitors. nih.gov Molecular docking studies have investigated the binding of these derivatives to the EGFR active site, which involves interactions with key amino acid residues like Met769, Gln767, and Asp831. journalijar.com In one study, a virtual library of 1,3,4-oxadiazole derivatives was screened, and compounds S10 and S23 were identified as having impressive inhibitory potential against the EGFR receptor, with docking scores superior to a co-crystallized ligand. journalijar.com Interestingly, some studies have performed comparative analyses, suggesting that certain 1,3,4-oxadiazole derivatives show greater selectivity towards VEGFR2 compared to EGFR, which could be advantageous in developing targeted therapies. nih.govmdpi.com

Methionine aminopeptidases (MetAPs) are enzymes that cleave the N-terminal methionine from newly synthesized proteins. The type 2 isoform, MetAP2, is particularly relevant in cancer because its inhibition has been shown to suppress endothelial cell proliferation, thereby exerting an anti-angiogenic effect. nih.gov The 1,3,4-oxadiazole scaffold is recognized as a core structure in the design of MetAP2 inhibitors. nih.gov Research in this area has led to the identification of potent inhibitors of this metalloprotease, highlighting another pathway through which oxadiazole derivatives can exhibit their anticancer properties. nih.govnih.gov

Telomerase is an enzyme responsible for maintaining the length and integrity of telomeres, the protective caps (B75204) at the ends of chromosomes. In most normal cells, telomerase activity is absent, leading to telomere shortening with each cell division and eventual cellular senescence. However, in the vast majority of cancer cells, telomerase is reactivated, allowing for unlimited proliferation and cellular immortalization. nih.gov

This makes telomerase a prime target for cancer therapy, and 1,3,4-oxadiazole derivatives have emerged as promising telomerase inhibitors. nih.govnih.gov The inhibition of telomerase by these compounds disrupts telomere maintenance, leading to cell proliferation arrest and apoptosis in cancer cells. nih.gov Studies have identified specific 1,3,4-oxadiazole derivatives that exhibit potent telomerase inhibition, with activity sometimes exceeding that of reference compounds. researchgate.net This mechanism demonstrates that the antiproliferative activity of these derivatives is directly linked to their ability to inhibit this critical enzyme. researchgate.net

Table 2: Molecular Targets of 1,3,4-Oxadiazole-2-carboxylic Acid Derivatives in Oncology

| Molecular Target | Mechanism of Action | Example Derivatives | Therapeutic Potential |

|---|---|---|---|

| VEGFR2 | Binds to the kinase domain, forming hydrogen bonds with key residues (e.g., Asp1046, Cys919), blocking the angiogenesis signaling pathway. nih.gov | 4r, 4s, 7j | Anti-angiogenesis, reduction of tumor growth. nih.govnih.gov |

| EGFR | Binds to the active pocket, interacting with residues like Met769 and Asp831 to inhibit cell proliferation pathways. journalijar.com | S10, S23 | Inhibition of tumor cell growth and survival. journalijar.com |

| MetAP2 | Acts as a core structure for inhibitors that suppress the enzyme's function. nih.gov | Not Specified | Anti-angiogenesis by inhibiting endothelial cell proliferation. nih.govnih.gov |

| Telomerase | Inhibits the enzyme, preventing the maintenance of telomeres and leading to cancer cell senescence or apoptosis. nih.gov | Not Specified | Overcoming cellular immortalization, a hallmark of cancer. nih.govresearchgate.net |

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, migration, and survival, processes that are central to cancer metastasis. The overexpression of FAK is a common feature in numerous types of solid tumors, making it an attractive target for anticancer drug development. nih.govnih.gov The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed to inhibit FAK, thereby impeding these oncogenic processes. nih.gov

Research has shown that derivatives of 1,3,4-oxadiazole can be effective FAK inhibitors. For instance, certain triazole derivatives, a related class of heterocycles, have demonstrated potent FAK inhibitory activity, with some compounds showing IC50 values in the nanomolar range. nih.gov While specific IC50 values for this compound derivatives as FAK inhibitors are not extensively detailed in the provided literature, the general potential of the broader 1,3,4-oxadiazole class as FAK inhibitors is acknowledged. nih.gov The development of these compounds represents a promising strategy for targeting FAK-mediated tumorigenesis.

Thymidylate Synthase (TS) Inhibition

Thymidylate Synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. The inhibition of TS leads to a depletion of thymidine, which in turn disrupts DNA replication and induces cell death in rapidly dividing cancer cells. Consequently, TS has long been a key target for cancer chemotherapy. nih.gov

A number of novel 1,3,4-oxadiazole thioether derivatives have been designed and synthesized as potential TS inhibitors. sci-hub.se In vitro evaluation of these compounds against various cancer cell lines has demonstrated their anticancer activity. sci-hub.se Molecular docking studies have further supported the potential of these derivatives to be developed as dual antitumor and antimicrobial agents. sci-hub.se

| Compound ID | Target | IC50 (µM) | Cell Line | Source |

| Compound with nitro substituent | TS | Not specified | HepG2, MCF-7, SGC-7901 | sci-hub.se |

| Not Specified | Human TS | 0.62 | - | sci-hub.se |

| Not Specified | Escherichia coli TS | 0.47 | - | sci-hub.se |

Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is implicated in a wide array of cellular processes, including cell proliferation, apoptosis, and differentiation. Its dysregulation has been linked to various diseases, including cancer. The inhibition of GSK-3 has emerged as a viable therapeutic strategy for cancer treatment. nih.gov

Researchers have successfully designed and synthesized novel series of 1,3,4-oxadiazole derivatives that act as potent inhibitors of GSK-3β. One particular compound, identified as 20x, has shown highly selective and potent inhibitory activity against GSK-3β in in-vitro studies. The binding mode of this compound has been elucidated through X-ray co-crystal structures, providing a solid foundation for the further development of this class of inhibitors. nih.gov

| Compound ID | Target | IC50 | Notes | Source |

| 20x | GSK-3β | Potent and selective | Binding mode determined by X-ray co-crystal structure. | nih.gov |

Thymidine Phosphorylase (TP) Inhibition

Thymidine Phosphorylase (TP) is an enzyme that plays a crucial role in the pyrimidine (B1678525) salvage pathway and is also known as platelet-derived endothelial cell growth factor (PD-ECGF). It is involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Elevated levels of TP are found in a variety of solid tumors and are often associated with a poor prognosis. Therefore, inhibiting TP is a promising approach to anticancer therapy. nih.govmanipal.edu

The 1,3,4-oxadiazole scaffold is considered an emerging and significant motif for the development of TP inhibitors. nih.govmanipal.edu Numerous studies have focused on the synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as TP inhibitors, highlighting their potential as chemotherapeutic agents. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone Deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. The inhibition of HDACs can restore the expression of these silenced genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. As a result, HDAC inhibitors have emerged as a promising class of anticancer drugs. nih.govmdpi.com